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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACT-373898 is the pharmacologically inactive carboxylic acid metabolite of Macitentan, a dual
endothelin receptor antagonist. This guide provides a comprehensive overview of ACT-373898,
focusing on its metabolic origin and pharmacokinetic profile. While devoid of direct
pharmacological activity, understanding the characteristics of this major metabolite is crucial for
a complete safety and drug metabolism profile of Macitentan. This document summarizes key
data, outlines the metabolic pathway, and provides context for its role in the overall disposition
of its parent compound.

Introduction to ACT-373898

ACT-373898, also known as Macitentan metabolite M5, is a significant circulating metabolite of
Macitentan, an orally active dual antagonist of endothelin (ET) receptors ETA and ETB.[1][2]
Unlike its parent drug and its other major metabolite, ACT-132577 (Aprocitentan), ACT-373898
is considered pharmacologically inactive.[3][4] Its formation is a result of oxidative cleavage of
the bromopyrimidine group of Macitentan.[3]

Table 1: Chemical and Physical Properties of ACT-373898
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Property Value Reference

2-[5-(4-bromophenyl)-6-
IUPAC Name (propylsulfamoylamino)pyrimidi  [2]

n-4-ylloxyacetic acid

ACT 373898, Macitentan
Synonyms _ [2]
metabolite M5

CAS Number 1433875-14-9 [5][6]
Chemical Formula C15H17BrN40O5S [2][5]
Molecular Weight 445.3 g/mol [2][5]

Mechanism of Action: Pharmacological Inactivity

The core aspect of ACT-373898's mechanism of action is its lack of significant pharmacological
activity.[3][4] As a metabolite, its primary relevance is in the context of the overall disposition
and safety profile of Macitentan. Preclinical and clinical studies have not attributed any
therapeutic or adverse effects to ACT-373898.

To understand the context of ACT-373898's inactivity, it is essential to consider the mechanism
of its parent compound, Macitentan.

Mechanism of Action of the Parent Compound:
Macitentan

Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both
the ETA and ETB receptors. This dual antagonism prevents the vasoconstrictive and
proliferative effects of ET-1, which are key drivers in the pathophysiology of diseases like
pulmonary arterial hypertension (PAH).
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Macitentan's dual endothelin receptor antagonism.

Metabolic Pathway of Macitentan

ACT-373898 is one of two major circulating metabolites of Macitentan. The metabolic pathway
involves two primary transformations: oxidative depropylation to form the active metabolite
ACT-132577, and oxidative cleavage to form the inactive metabolite ACT-373898.[3]
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Metabolic conversion of Macitentan.

Pharmacokinetics of ACT-373898
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While inactive, the pharmacokinetic profile of ACT-373898 has been characterized, particularly

in specific patient populations and in the context of drug-drug interactions.

Pharmacokinetics in Hepatic and Renal Impairment

Studies have evaluated the pharmacokinetics of Macitentan and its metabolites in subjects with

hepatic or renal impairment.[7]

Table 2: Summary of ACT-373898 Pharmacokinetics in Hepatic and Renal Impairment

Change in ACT-

Condition 373898 Exposure Clinical Relevance Reference
(AUCw)
) Lower exposure in )
Mild to Severe ) ] Not considered
] ) moderately impaired o [7]
Hepatic Impairment ] clinically relevant
subjects
Not considered
Severe Renal ) clinically relevant; no
) ) 7.3-fold higher )
Function Impairment dose adjustment [7]

(SRFI)

exposure

needed for the parent

drug

Drug-Drug Interactions

The impact of co-administered drugs on the pharmacokinetics of Macitentan and its

metabolites has been investigated.

Table 3: Effect of Co-administered Drugs on ACT-373898 Pharmacokinetics

Co-administered Drug

Effect on ACT-373898
Steady-State AUC(T)

Reference

Cyclosporine

7% increase

[8]

Rifampin

64% decrease

[8]
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Experimental Protocols

Detailed experimental protocols for the determination of ACT-373898's pharmacological
inactivity are not extensively published in the public domain. However, the general approach to
assess the activity of a metabolite of a receptor antagonist would involve the following standard

assays.:

Radioligand Binding Assays

» Objective: To determine the binding affinity of ACT-373898 to the target receptors (ETA and
ETB).

e General Protocol:

[e]

Prepare cell membranes expressing either human ETA or ETB receptors.

o Incubate the membranes with a radiolabeled ligand (e.g., [*?°I]-ET-1) in the presence of
increasing concentrations of ACT-373898.

o After reaching equilibrium, separate bound from free radioligand by filtration.
o Quantify the radioactivity of the bound ligand.

o Calculate the concentration of ACT-373898 required to inhibit 50% of the specific binding
of the radioligand (ICso) to determine its binding affinity (Ki).

Functional Assays

o Objective: To assess the ability of ACT-373898 to antagonize the functional response
induced by ET-1.

o General Protocol (e.g., Calcium Mobilization Assay):

o

Culture cells recombinantly expressing either ETA or ETB receptors.

[e]

Load the cells with a calcium-sensitive fluorescent dye.

o

Pre-incubate the cells with varying concentrations of ACT-373898.
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o Stimulate the cells with a known concentration of ET-1.
o Measure the change in intracellular calcium concentration using a fluorometer.

o Determine the concentration of ACT-373898 required to inhibit the ET-1-induced response
by 50% (ICso).

The designation of ACT-373898 as "inactive" implies that in such assays, it would have
exhibited very high 1Cso values, indicating a lack of significant binding or functional antagonism
at physiologically relevant concentrations.
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General experimental workflows for assessing receptor activity.

Conclusion

ACT-373898 is a major, yet pharmacologically inactive, metabolite of the dual endothelin
receptor antagonist Macitentan. Its primary significance lies within the drug metabolism and
pharmacokinetic profile of its parent compound. While it does not contribute to the therapeutic
effect of Macitentan, a thorough understanding of its formation and clearance is essential for a
comprehensive assessment of the drug's disposition and safety, particularly in special patient
populations. The lack of pharmacological activity simplifies the overall safety assessment of
Macitentan, as potential off-target effects from this metabolite are not a concern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-ylJoxyacetic acid |
C15H17BrN40O5S | CID 129011924 - PubChem [pubchem.ncbi.nlm.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist
Macitentan - PMC [pmc.ncbi.nim.nih.gov]

e 5. Act 373898 disodium | 1433875-14-9 | IHC87514 | Biosynth [biosynth.com]
e 6. pharmaffiliates.com [pharmaffiliates.com]

e 7. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects
with hepatic or renal impairment - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to ACT-373898: An
Inactive Metabolite of Macitentan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144974#act-373898-mechanism-of-action]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1144974?utm_src=pdf-body-img
https://www.benchchem.com/product/b1144974?utm_src=pdf-body
https://www.benchchem.com/product/b1144974?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/act-373898.html
https://pubchem.ncbi.nlm.nih.gov/compound/129011924
https://pubchem.ncbi.nlm.nih.gov/compound/129011924
https://www.researchgate.net/figure/Structure-of-macitentan-and-its-metabolites-ACT-132577-and-ACT-373898_fig1_258827005
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412377/
https://www.biosynth.com/p/IHC87514/1433875-14-9-act-373898-disodium
https://www.pharmaffiliates.com/en/1433875-14-9-act-373898-pa1379610.html
https://pubmed.ncbi.nlm.nih.gov/24122797/
https://pubmed.ncbi.nlm.nih.gov/24122797/
https://www.researchgate.net/publication/388688019_A_Game_Changer_for_Resistant_Hypertension_The_Rise_of_Aprocitentan
https://www.benchchem.com/product/b1144974#act-373898-mechanism-of-action
https://www.benchchem.com/product/b1144974#act-373898-mechanism-of-action
https://www.benchchem.com/product/b1144974#act-373898-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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